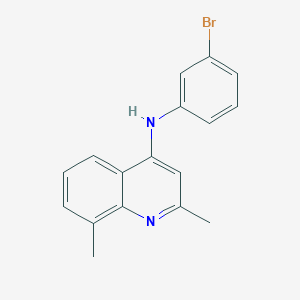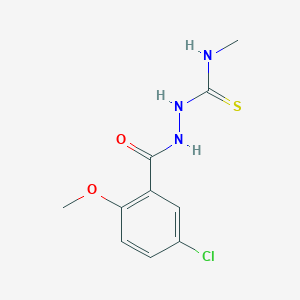
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide, also known as CMH, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. CMH is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has also been shown to induce oxidative stress and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has also been shown to inhibit the expression of Bcl-2, a protein that promotes cell survival and inhibits apoptosis. In addition, 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide also has potent anticancer activity and can be used at low concentrations. However, 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide also has some limitations. It is a toxic compound that requires careful handling, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide. One area of research is the development of new synthesis methods for 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide and its derivatives. Another area of research is the identification of the specific pathways and targets involved in 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide's anticancer activity. Furthermore, studies are needed to investigate the potential use of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy. Finally, studies are needed to investigate the potential use of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been synthesized through various methods, and its mechanism of action has been studied extensively. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has potent anticancer activity and can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide, including the development of new synthesis methods, identification of specific pathways and targets, and investigation of potential use in combination with other anticancer agents and other fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been reported using various methods. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with N-methylhydrazinecarbothioamide in the presence of a base to form 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide. Other methods involve the use of different starting materials and reagents, such as 5-chloro-2-methoxybenzaldehyde and hydrazine hydrate.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide is in the field of cancer research. Studies have shown that 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(5-chloro-2-methoxybenzoyl)-N-methylhydrazinecarbothioamide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
1-[(5-chloro-2-methoxybenzoyl)amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-12-10(17)14-13-9(15)7-5-6(11)3-4-8(7)16-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFAISRLMWMGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)
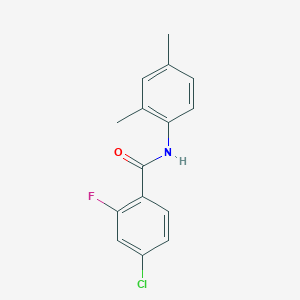
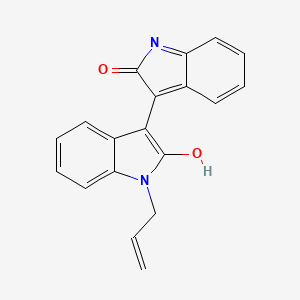
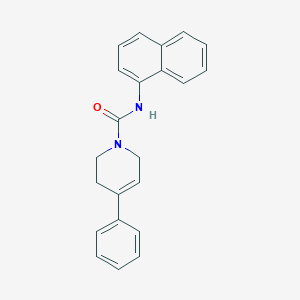

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)

![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
